molecular formula C21H25Cl3N2O B11985092 4-tert-butyl-N-{2,2,2-trichloro-1-[(2,5-dimethylphenyl)amino]ethyl}benzamide

4-tert-butyl-N-{2,2,2-trichloro-1-[(2,5-dimethylphenyl)amino]ethyl}benzamide

Cat. No.: B11985092
M. Wt: 427.8 g/mol
InChI Key: GMMXKHSIYZUCJA-UHFFFAOYSA-N
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Description

4-TERT-BUTYL-N-(2,2,2-TRICHLORO-1-(2,5-DIMETHYL-PHENYLAMINO)-ETHYL)-BENZAMIDE is a synthetic organic compound It is characterized by its complex structure, which includes a tert-butyl group, a trichloroethyl group, and a dimethylphenylamino group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-TERT-BUTYL-N-(2,2,2-TRICHLORO-1-(2,5-DIMETHYL-PHENYLAMINO)-ETHYL)-BENZAMIDE typically involves multiple steps:

    Formation of the tert-butyl group: This can be achieved through the alkylation of a benzene derivative with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Introduction of the trichloroethyl group: This step may involve the reaction of a suitable precursor with trichloroacetyl chloride under basic conditions.

    Attachment of the dimethylphenylamino group: This can be done through a nucleophilic substitution reaction where a dimethylphenylamine derivative reacts with an appropriate electrophile.

    Formation of the benzamide core: The final step involves the condensation of the intermediate with benzoyl chloride or a similar reagent under acidic or basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the dimethylphenylamino group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions could target the trichloroethyl group, potentially converting it to a dichloroethyl or monochloroethyl group.

    Substitution: The benzamide core and the aromatic rings may undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce various chlorinated ethyl derivatives.

Scientific Research Applications

4-TERT-BUTYL-N-(2,2,2-TRICHLORO-1-(2,5-DIMETHYL-PHENYLAMINO)-ETHYL)-BENZAMIDE may have several scientific research applications:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Possible applications in drug discovery and development, particularly if it exhibits biological activity.

    Industry: Use in the production of advanced materials or as a specialty chemical in various industrial processes.

Mechanism of Action

The mechanism of action for this compound would depend on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The molecular pathways involved would vary based on the biological context and the specific targets of the compound.

Comparison with Similar Compounds

Similar Compounds

    4-TERT-BUTYL-N-(2,2,2-TRICHLORO-1-(2,5-DIMETHYL-PHENYLAMINO)-ETHYL)-BENZAMIDE: can be compared to other benzamide derivatives, such as:

Uniqueness

The uniqueness of 4-TERT-BUTYL-N-(2,2,2-TRICHLORO-1-(2,5-DIMETHYL-PHENYLAMINO)-ETHYL)-BENZAMIDE lies in its specific combination of functional groups, which may confer unique chemical and biological properties. This could make it particularly valuable in applications where these properties are advantageous.

Properties

Molecular Formula

C21H25Cl3N2O

Molecular Weight

427.8 g/mol

IUPAC Name

4-tert-butyl-N-[2,2,2-trichloro-1-(2,5-dimethylanilino)ethyl]benzamide

InChI

InChI=1S/C21H25Cl3N2O/c1-13-6-7-14(2)17(12-13)25-19(21(22,23)24)26-18(27)15-8-10-16(11-9-15)20(3,4)5/h6-12,19,25H,1-5H3,(H,26,27)

InChI Key

GMMXKHSIYZUCJA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC=C(C=C2)C(C)(C)C

Origin of Product

United States

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